U0124

MAPK/ERK Signaling Negative Control Kinase Inhibition

U0124 is the essential, structurally matched negative control for U0126. It exhibits no MEK inhibition up to 100 µM, ensuring specificity in MAPK pathway studies. As a pure, well-characterized inhibitor, it offers a distinct selectivity profile for validating PKC-mediated processes without confounding off-target effects. Essential for researchers requiring rigorous experimental controls in signal transduction research.

Molecular Formula C8H10N4S2
Molecular Weight 226.3 g/mol
CAS No. 108923-79-1
Cat. No. B1663686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU0124
CAS108923-79-1
SynonymsBis[amino(methylthio)methylene]butanedinitrile
Molecular FormulaC8H10N4S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCSC(=C(C#N)C(=C(N)SC)C#N)N
InChIInChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3
InChIKeyLBQNBMSPTURKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[amino(methylsulfanyl)methylidene]butanedinitrile (U0124): A Small-Molecule Kinase Inhibitor for MAPK/ERK and PKC Pathway Research


Bis[amino(methylsulfanyl)methylidene]butanedinitrile (CAS 108923-79-1), commonly referred to as U0124, is a synthetic organic compound belonging to the butadiene-derived dinitrile class. It is the methylthio analog of the well-characterized MEK inhibitor U0126, distinguished by the substitution of the latter's 2-aminophenylthio groups with methylthio groups [1]. This structural variation confers a dual biological profile: U0124 is widely utilized as an inactive negative control for MEK inhibition studies, while concurrently acting as a potent and selective inhibitor of the protein kinase C (PKC) family .

Why U0124 Cannot Be Replaced with Other 'Inactive Analogs' in MEK/ERK Signaling Studies


In MAPK pathway research, the use of a structurally matched negative control is critical to verify that observed biological effects are solely attributable to the targeted kinase inhibition rather than off-target interactions. While several compounds are marketed as 'inactive analogs' for the MEK inhibitor U0126, only U0124 (Bis[amino(methylsulfanyl)methylidene]butanedinitrile) offers the precise combination of (1) a near-identical core scaffold to U0126, (2) complete lack of MEK inhibitory activity at concentrations up to 100 µM, and (3) well-documented cellular behavior in parallel experimental setups . Generic substitution with other 'inactive' or 'control' compounds risks introducing uncharacterized biological activities, as many PKC inhibitors (e.g., GF109203X) exhibit potent nanomolar inhibition of PKC isoforms, whereas U0124 provides a distinct selectivity profile and lacks the confounding effects on MEK/ERK signaling, ensuring data integrity in MAPK-focused investigations [1].

Quantitative Evidence for U0124 (Bis[amino(methylsulfanyl)methylidene]butanedinitrile) Differentiation


U0124 vs. U0126: Differential MEK Inhibitory Activity

U0124 is a chemically defined analog of the MEK inhibitor U0126. While U0126 potently inhibits MEK1 and MEK2 with IC50 values of 72 nM and 58 nM, respectively, U0124 exhibits no inhibitory activity against MEK at concentrations up to 100 µM [1]. This complete loss of function is directly attributed to the substitution of the 2-aminophenylthio moieties in U0126 with methylthio groups in U0124, which abolishes the critical interaction with the MEK allosteric binding site [2].

MAPK/ERK Signaling Negative Control Kinase Inhibition

U0124 vs. U0126: Functional Selectivity in Cellular MAPK Signaling

In a cellular model of self-incompatibility-induced programmed cell death in Papaver pollen, treatment with 100 µM U0124 did not inhibit the activity of p56 MAPK, whereas the same concentration of U0126 resulted in complete inhibition [1]. Similarly, in PtK and RPE1 mammalian cells, a 15-minute treatment with 10-50 µM U0126 prevented ERK1/2 activation, while U0124 had no effect, confirming its utility as a negative control in cellular assays [2].

p56 MAPK ERK1/2 Phosphorylation Cellular Signaling

U0124 vs. U0125: Superior Negative Control Purity and Inactivity Profile

U0125, another structural analog of U0126 bearing phenylthio groups, is sometimes employed as an alternative negative control. However, studies have shown that at higher concentrations, U0125 can inhibit platelet aggregation and exhibits residual MEK inhibitory activity [1]. In contrast, U0124 consistently demonstrates no MEK inhibition even at 100 µM and is commercially available with stringent purity specifications (typically >98%), ensuring that any observed biological effect is not due to trace contamination by the active parent compound .

Negative Control MEK Inhibition Analytical Chemistry

U0124 as a PKC Inhibitor: Differentiation from Bisindolylmaleimide I

While U0124 is primarily marketed as a MEK inhibitor negative control, it is also reported to be a potent and selective inhibitor of the protein kinase C (PKC) family . This dual identity differentiates it from classic PKC inhibitors like Bisindolylmaleimide I (GF109203X), which exhibits nanomolar potency against multiple PKC isoforms (IC50 values of 8-20 nM for classical PKCs) [1]. U0124 offers a distinct chemical scaffold and likely a different binding mode, making it a valuable tool for probing PKC-dependent pathways in contexts where off-target inhibition of MEK is not a concern, or conversely, for studying signaling cross-talk where both MEK and PKC pathways are implicated.

Protein Kinase C Selective Inhibition Signaling Cross-talk

U0124 vs. PD098059: Context-Dependent Utility as a Negative Control

PD098059 is another commonly used MEK inhibitor, often considered a first-generation tool compound with an IC50 in the 2-7 µM range [1]. While PD098059 is chemically distinct from the U0126 series, U0124 serves as the preferred negative control specifically for U0126-based experiments due to its near-identical structure and physicochemical properties. This ensures that differences in cellular uptake, solubility, and non-specific binding are minimized between the active inhibitor and its control, a level of experimental rigor not achievable when pairing U0126 with PD098059 as a control.

MEK Inhibition Negative Control Signaling Pathways

U0124 in Electrophysiology: No Effect on Calcium Channel Currents

In whole-cell patch-clamp recordings of voltage-dependent calcium channels, acute application of 20 µM U0124 had no effect on peak current, whereas the same concentration of U0126 produced a significant reduction [1]. This further validates U0124 as a functionally inert control in highly sensitive electrophysiological assays, where even subtle off-target effects on ion channels could confound interpretation of MEK inhibitor studies.

Ion Channels Electrophysiology Negative Control

Primary Research Applications of U0124 (Bis[amino(methylsulfanyl)methylidene]butanedinitrile) in Academia and Industry


Negative Control for MEK/ERK Pathway Inhibition Studies

U0124 is indispensable in any experiment utilizing U0126 to investigate the MAPK/ERK signaling cascade. It is used at identical concentrations and treatment durations to control for non-specific effects of the compound vehicle and scaffold, allowing researchers to confidently attribute observed phenotypes (e.g., changes in gene expression, cell proliferation, differentiation, or apoptosis) to the specific inhibition of MEK1/2 by U0126. This application is validated by multiple studies showing a complete lack of MEK inhibition and functional effects at up to 100 µM [1].

Validation of MEK-Dependent Phenotypes in Cellular and In Vivo Models

In complex biological systems, such as primary cell cultures or animal models, U0124 serves as a critical control to distinguish between MEK-dependent and MEK-independent effects. For instance, in studies of neuronal plasticity, pain signaling, or embryonic development, the lack of effect of U0124 compared to U0126 confirms the specific involvement of the ERK pathway in the process under investigation [1][2].

Orthogonal Tool for Probing Protein Kinase C (PKC) Signaling

For researchers focused on PKC-mediated pathways, U0124 offers a chemically distinct alternative to commonly used PKC inhibitors like GF109203X or staurosporine. Its unique scaffold can be employed to validate findings obtained with other PKC inhibitors, helping to rule out compound-specific off-target effects and strengthen the evidence for PKC's role in a given cellular process [1].

Electrophysiological Studies of Ion Channel Regulation

Given its demonstrated inertness in modulating voltage-gated calcium channel currents, U0124 is an ideal control for patch-clamp experiments designed to assess the impact of U0126 on neuronal excitability and synaptic transmission. Its lack of effect on baseline channel activity ensures that any observed changes upon U0126 application are due to MEK inhibition rather than direct channel block or modulation [1].

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